エクジステロン

概要

説明

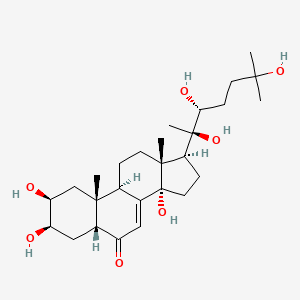

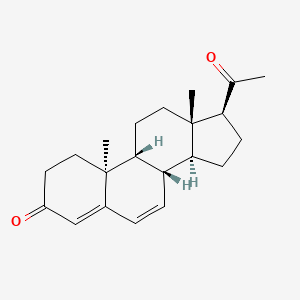

クルステクトンは、20-ヒドロキシエクジソンとしても知られており、天然に存在するエクジステロイドホルモンです。主に節足動物に存在し、脱皮と変態の制御に重要な役割を果たしています。 この化合物は、ノコギリソウなどの特定の植物にも存在し、医学や農業など様々な分野における潜在的な利点について研究されています .

科学的研究の応用

Crustecdysone has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study ecdysteroid chemistry and its interactions with other molecules.

Biology: In biological research, crustecdysone is used to study the molting and metamorphosis processes in arthropods.

作用機序

クルステクトンは、エクジソン受容体複合体(EcR-USP)を介してその効果を発揮します。この複合体は、特定のDNA調節エレメントに結合し、エクジステロイドシグナル伝達経路を活性化します。この経路は、脱皮、変態、オートファジーなど、様々な生理学的プロセスを調節します。 クルステクトンは、カスパーゼ活性を阻害し、心臓血管系における保護的な役割に貢献しています .

生化学分析

Biochemical Properties

Ecdysterone interacts with various enzymes, proteins, and other biomolecules. It is a polyhydroxylated sterol, structurally related to ecdysone . Ecdysterone is considered a universal hormone for the development and vital activity of insects and crustaceans . It exhibits a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects .

Cellular Effects

Ecdysterone has a significant impact on various types of cells and cellular processes. It is known to dampen glycolysis and respiration, greatly reducing the metabolic potential of certain cancer cell lines . Furthermore, it has been found to strongly induce autophagy .

Molecular Mechanism

The molecular mechanism of ecdysterone’s action involves its interaction with biomolecules at the molecular level. The anabolic effect of ecdysterone is mediated by estrogen receptor (ER) binding . It does not cause the hormone-related side effects associated with androgenic steroids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ecdysterone change over time. It has been demonstrated that ecdysterone can take between 8 and 18 hours to be fully eliminated from the system . This rapid elimination explains why relatively high amounts are suggested for use, to keep the level of ecdysterone circulating through the bloodstream above what’s required to activate gene switches systems .

Dosage Effects in Animal Models

The effects of ecdysterone vary with different dosages in animal models. For instance, a study showed that ecdysterone supplementation increased the amount of time mice could stay swimming by up to 22% . It was also found to improve the ability of mice to run for up to 32% longer before reaching a point of fatigue .

Metabolic Pathways

Ecdysterone is involved in various metabolic pathways. It is known to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia . Administration of ecdysterone increases the content of glycogen in the heart and liver of laboratory rats .

Subcellular Localization

The subcellular localization of the ecdysteroid receptor, which ecdysterone binds to, involves nucleocytoplasmatic shuttling . The presence of nuclear localization (NLS) and export signals (NES) and their interaction with importins and exportins are described . The influence of hormone and heterodimerization partner, energy supply, and cell cycle on the intracellular distribution of the ecdysteroid receptor are discussed .

準備方法

合成経路と反応条件

クルステクトンは、いくつかの化学経路によって合成することができます。一般的な方法の1つは、ノコギリソウなどの植物源からエクジステロイドを抽出することです。 抽出プロセスは通常、溶媒抽出に続いて、目的の化合物を単離するためのクロマトグラフィー精製が含まれます .

工業生産方法

クルステクトンの工業生産は、多くの場合、植物源からの大規模な抽出に依存しています。プロセスには、エクジステロイドが豊富な植物の栽培、それに続く収穫と処理による化合物の抽出と精製が含まれます。 超臨界流体抽出や高速液体クロマトグラフィー(HPLC)などの高度な技術が、高純度と高収率を確保するために使用されます .

化学反応の分析

反応の種類

クルステクトンは、以下を含む様々な化学反応を起こします。

酸化: この反応は、分子中に存在するヒドロキシル基を変えることができます。

還元: 還元反応は、化合物のケトン基を変えることができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、酸化のための過マンガン酸カリウムなどの酸化剤、還元のための水素化ホウ素ナトリウムなどの還元剤、置換反応のための様々な求核剤などがあります。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われ、所望の結果が得られるようにします .

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、クルステクトンの酸化は、ヒドロキシル化誘導体をもたらす可能性がありますが、還元はアルコール誘導体をもたらす可能性があります。 置換反応は、異なる官能基を持つ様々な修飾エクジステロイドをもたらす可能性があります .

科学研究への応用

クルステクトンは、幅広い科学研究への応用があります。

化学: エクジステロイド化学とその他の分子との相互作用を研究するためのモデル化合物として使用されます。

生物学: 生物学研究では、クルステクトンは、節足動物の脱皮と変態のプロセスを研究するために使用されます。

医学: クルステクトンは、心臓血管系を調節または保護し、オートファジーを誘導する可能性を示しており、治療応用のための候補となっています.

産業: 農業では、クルステクトンは、昆虫の脱皮ホルモンを模倣することで、作物の害虫に対する抵抗性を高める可能性があるかどうかが検討されています.

類似化合物との比較

クルステクトンは、エクジソンやポナステロンAなどの化合物を含む、より大きなエクジステロイドファミリーの一部です。これらの類似化合物と比較して、クルステクトンは、その高い効力と特定の生物活性によってユニークです。 例えば、エクジソンやポナステロンAも脱皮を調節しますが、クルステクトンはオートファジーや心臓血管保護に付加的な役割を果たしています .

類似化合物のリスト

- エクジソン

- ポナステロンA

- トゥルケステロン

- マキステロンA

クルステクトンのユニークな特性と多様な応用は、科学研究と産業利用のための貴重な化合物となっています。

特性

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O7/c1-23(2,32)9-8-22(31)26(5,33)21-7-11-27(34)16-12-18(28)17-13-19(29)20(30)14-24(17,3)15(16)6-10-25(21,27)4/h12,15,17,19-22,29-34H,6-11,13-14H2,1-5H3/t15-,17-,19+,20-,21-,22+,24+,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKDFYOWSKOHCCO-YPVLXUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040388 | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5289-74-7 | |

| Record name | 20-Hydroxyecdysone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5289-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 20-Hydroxyecdysone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005289747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Hydroxyecdysone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16935 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 20-Hydroxyecdysone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17- ( ( 2 R , 3 R ) - 2 , 3 , 6 - t r i h y d r o x y - 6 - m e t h y l h e p t a n - 2 - y l ) - 1,2,3,4,5,9,10,11,12,13,14,15,16,17-tetradecahydro-6H | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 20-HYDROXYECDYSONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779A7KPL0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

237.5 - 239.5 °C | |

| Record name | Crustecdysone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030180 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyclopropylmethyl)-7-[2,6-dimethoxy-4-(methoxymethyl)phenyl]-2-ethyl-N-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B1671012.png)

![(2S)-3-[3-[(2S)-3-(4-chloro-2-cyanophenoxy)-2-fluoropropoxy]phenyl]-2-propan-2-yloxypropanoic acid](/img/structure/B1671013.png)

![3-[2-azaspiro[5.5]undecan-2-yl-(1-cyclopentyltetrazol-5-yl)methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1671015.png)

![Sodium;1-[4-(1,3-benzodioxol-5-ylmethylamino)-6-chloroquinazolin-2-yl]piperidine-4-carboxylate](/img/structure/B1671016.png)